Product packaging for (4-Ethoxy-3-nitrophenyl)methanol(Cat. No.:CAS No. 697304-05-5)

(4-Ethoxy-3-nitrophenyl)methanol

Cat. No.: B12526629
CAS No.: 697304-05-5
M. Wt: 197.19 g/mol
InChI Key: NLWURSVNDKOTMG-UHFFFAOYSA-N
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Description

(4-Ethoxy-3-nitrophenyl)methanol (CAS 697304-05-5) is a nitro-aromatic compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol . This compound serves as a versatile chemical building block, particularly in synthetic organic and medicinal chemistry. Its structure, featuring both a benzyl alcohol group and an ethoxy-substituted nitroarene, makes it a valuable precursor for synthesizing more complex molecules. For instance, its structural analog, N-(4-Ethoxy-3-nitrophenyl)acetamide, is a known compound in chemical registries, highlighting the relevance of the 4-ethoxy-3-nitrophenyl scaffold in research . Compounds containing the nitrophenyl group are frequently utilized in catalysis studies, such as the model reduction of 4-nitrophenol to 4-aminophenol, a transformation with applications in the synthesis of agrochemicals and pharmaceuticals . As a reagent, this compound is intended for research applications in a laboratory setting. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle it with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO4 B12526629 (4-Ethoxy-3-nitrophenyl)methanol CAS No. 697304-05-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

697304-05-5

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

(4-ethoxy-3-nitrophenyl)methanol

InChI

InChI=1S/C9H11NO4/c1-2-14-9-4-3-7(6-11)5-8(9)10(12)13/h3-5,11H,2,6H2,1H3

InChI Key

NLWURSVNDKOTMG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CO)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 4 Ethoxy 3 Nitrophenyl Methanol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful strategy for devising synthetic routes by mentally deconstructing the target molecule into simpler, commercially available starting materials. For (4-ethoxy-3-nitrophenyl)methanol, the primary disconnection points involve the functional groups attached to the aromatic ring.

A logical retrosynthetic approach would involve two key disconnections:

C-N Bond Disconnection: This involves the removal of the nitro group, leading back to (4-ethoxyphenyl)methanol. This suggests a nitration reaction as a key forward synthetic step.

C-C Bond Disconnection (at the hydroxymethyl group): This disconnection points to a precursor aldehyde, 4-ethoxy-3-nitrobenzaldehyde (B159400). The forward reaction would then be a reduction of the aldehyde to the corresponding alcohol.

These disconnections reveal two primary synthetic strategies: the nitration of a pre-existing ethoxyphenylmethanol scaffold or the reduction of a pre-functionalized nitrobenzaldehyde derivative.

Classical Preparative Routes to the Nitrophenylmethanol Scaffold

Traditional methods for synthesizing nitrophenylmethanol derivatives have been well-established and are still widely employed due to their reliability and scalability.

Reduction Pathways of Corresponding Aldehydes or Carboxylic Acid Derivatives

One of the most direct and common methods for the synthesis of this compound is the reduction of 4-ethoxy-3-nitrobenzaldehyde. This aldehyde is a commercially available starting material. sigmaaldrich.commendelchemicals.comuni.lu The reduction of the aldehyde functional group to a primary alcohol can be achieved using various reducing agents.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). evitachem.com The reaction is typically carried out in a suitable solvent such as ethanol (B145695) or tetrahydrofuran. evitachem.comlookchem.com Sodium borohydride is often preferred due to its milder nature and greater functional group tolerance compared to the more reactive lithium aluminum hydride. The progress of the reduction can be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). evitachem.com

Alternatively, derivatives of 4-ethoxy-3-nitrobenzoic acid could also serve as precursors. The carboxylic acid can be reduced to the alcohol, although this typically requires stronger reducing agents like LiAlH₄.

PrecursorReducing AgentSolventProduct
4-Ethoxy-3-nitrobenzaldehydeSodium Borohydride (NaBH₄)Ethanol/TetrahydrofuranThis compound
4-Ethoxy-3-nitrobenzaldehydeLithium Aluminum Hydride (LiAlH₄)Diethyl ether/TetrahydrofuranThis compound
4-Ethoxy-3-nitrobenzoic acidLithium Aluminum Hydride (LiAlH₄)Diethyl ether/TetrahydrofuranThis compound

Grignard or Organolithium Additions to Nitrobenzaldehydes

While not the most direct route to this compound itself, the addition of Grignard or organolithium reagents to nitrobenzaldehydes is a fundamental method for creating more complex substituted benzyl (B1604629) alcohols. adichemistry.commasterorganicchemistry.com For instance, the addition of a methylmagnesium bromide to 4-ethoxy-3-nitrobenzaldehyde would yield a secondary alcohol, 1-(4-ethoxy-3-nitrophenyl)ethanol.

The Grignard reagent, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the alcohol. youtube.com It is crucial to perform these reactions under anhydrous conditions as Grignard reagents are strong bases and will react with water. adichemistry.com

Nitration Strategies for Ethoxyphenylmethanol Precursors

An alternative synthetic approach involves the nitration of an ethoxyphenylmethanol precursor, such as (4-ethoxyphenyl)methanol. This strategy introduces the nitro group onto the aromatic ring in a later synthetic step.

The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The ethoxy group is an ortho-, para-director, meaning it will direct the incoming nitro group to the positions ortho and para to it. Since the para position is already occupied by the hydroxymethyl group, the nitration would be expected to occur at the ortho position (position 3), yielding the desired this compound. However, careful control of reaction conditions is necessary to avoid over-nitration or side reactions. The electron-donating nature of the ethoxy group activates the ring towards electrophilic aromatic substitution, while the hydroxymethyl group can also influence the regioselectivity.

Modern Advances in Stereoselective Synthesis of Chiral Analogs

While this compound itself is achiral, the synthesis of chiral analogs, where the benzylic carbon is a stereocenter, is an area of significant research interest. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.

Modern methods for the stereoselective synthesis of chiral benzylic alcohols often involve the asymmetric reduction of the corresponding ketone or the asymmetric addition of a nucleophile to the corresponding aldehyde. Chiral catalysts, such as those derived from transition metals complexed with chiral ligands, are frequently employed to induce enantioselectivity.

For example, the asymmetric reduction of a prochiral ketone like 4-ethoxy-3-nitroacetophenone could be achieved using a chiral reducing agent or a catalyst system like a ruthenium-chiral diamine complex, leading to an enantiomerically enriched secondary alcohol. Similarly, the enantioselective addition of organozinc or other organometallic reagents to 4-ethoxy-3-nitrobenzaldehyde in the presence of a chiral ligand can afford chiral secondary alcohols with high enantiomeric excess.

Catalytic Approaches to the Synthesis of this compound

Catalytic methods offer several advantages over stoichiometric reactions, including higher efficiency, milder reaction conditions, and reduced waste generation. In the context of synthesizing this compound, catalytic approaches are primarily focused on the reduction of the aldehyde precursor.

Catalytic hydrogenation is a prominent method for the reduction of aldehydes. ncert.nic.in This involves reacting 4-ethoxy-3-nitrobenzaldehyde with hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The choice of catalyst and reaction conditions (pressure, temperature, and solvent) can be optimized to achieve high yields and selectivity. A key challenge in this approach is the potential for the simultaneous reduction of the nitro group. Selective reduction of the aldehyde in the presence of a nitro group can be achieved by careful selection of the catalyst and reaction parameters. For instance, certain supported platinum nanoparticle catalysts have shown high chemoselectivity for the reduction of nitroarenes while tolerating other functional groups like aldehydes. rsc.org

CatalystReactantProductSelectivity
Pd/C4-Ethoxy-3-nitrobenzaldehydeThis compoundCan also reduce the nitro group
Pt/C4-Ethoxy-3-nitrobenzaldehydeThis compoundCan also reduce the nitro group
Raney Nickel4-Ethoxy-3-nitrobenzaldehydeThis compoundCan also reduce the nitro group

Transition-Metal Catalysis in Reduction or Coupling Reactions

Transition-metal catalysis offers a highly effective method for the chemoselective hydrogenation of functionalized nitroarenes. Gold nanoparticle catalysts, in particular, have demonstrated significant promise for the selective reduction of the aldehyde group in nitrobenzaldehydes. nih.govrsc.org

Unsupported gold nanorods have been successfully used as catalysts for the hydrogenation of 4-nitrobenzaldehyde (B150856) to 4-nitrobenzyl alcohol, achieving approximately 100% selectivity in water. acs.org This approach is significant as it not only provides high selectivity but also utilizes a green solvent. Similarly, gold nanoparticles supported on materials like titanium dioxide (TiO₂) or iron(III) oxide (Fe₂O₃) have been shown to effectively catalyze the chemoselective hydrogenation of functionalized nitroarenes using molecular hydrogen (H₂) under mild conditions. nih.gov These supported catalysts prevent the accumulation of hazardous hydroxylamine (B1172632) intermediates. nih.gov

Researchers have also developed gold catalysts supported on Zinc-Aluminum hydrotalcite (ZnAl-HT) from thiolated Au₂₅ nanoclusters. cas.cn These catalysts exhibit high resistance to sintering and maintain a small particle size (around 2.0 nm), which contributes to their high selectivity for the hydrogenation of functionalized nitroarenes over a wide range of temperatures and reaction times. cas.cn The mechanism for this high chemoselectivity is attributed to the cooperation between the acid-base sites on the support material and the coordinatively unsaturated gold atoms at the metal/support interface, which facilitates the dissociation of H₂. researchgate.net This leads to a preferential transfer of hydrogen to the polar bonds of the nitro group, or in the case of selective aldehyde reduction, a preferential adsorption of the aldehyde to the catalyst surface. acs.orgresearchgate.net

While precious metals like gold and platinum are effective, research has also explored the use of more earth-abundant and cost-effective base-metal catalysts. For instance, a simple and bench-stable iron(III) catalyst has been reported for the chemoselective reduction of nitro groups in the presence of other reactive functionalities like ketones and esters using a silane (B1218182) as the reducing agent. rsc.org

Table 1: Comparison of Catalytic Systems for Chemoselective Hydrogenation

Catalyst SystemSupportKey AdvantageCited SelectivityReference
Gold (Au) NanoparticlesTiO₂ or Fe₂O₃High chemoselectivity for nitro group reduction under mild H₂ pressure.High nih.gov
Gold (Au) NanorodsUnsupported~100% selectivity for aldehyde reduction in water.~100% acs.org
Thiolated Au₂₅ ClustersZnAl-HydrotalciteHigh thermal stability and controlled particle size.High cas.cn
Iron(III) ComplexNone (Homogeneous)Uses earth-abundant metal and silane reductant.High rsc.org

Organocatalytic Strategies for Precursor Synthesis

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, represents a key pillar of green chemistry. nih.gov While a direct, one-step organocatalytic synthesis of this compound is not prominently documented, organocatalytic strategies can be applied to the synthesis of its crucial precursor, 4-ethoxy-3-nitrobenzaldehyde.

The synthesis of this precursor can be envisioned through two primary routes:

Nitration of 4-ethoxybenzaldehyde: This involves the electrophilic substitution of a nitro group onto the aromatic ring of 4-ethoxybenzaldehyde.

Etherification of 4-hydroxy-3-nitrobenzaldehyde (B41313): This route typically involves a Williamson ether synthesis, where the hydroxyl group is alkylated. francis-press.com

In the context of precursor synthesis, organocatalytic approaches could offer mild and selective conditions. For instance, the development of bifunctional organocatalysts, such as those bearing squaramide-sulfonamide motifs, has proven effective in activating substrates for various transformations. nih.gov For the etherification route, strategies involving the organocatalytic activation of phenols could be employed. Enantioselective hydroxylative phenol (B47542) dearomatization reactions using chiral oxaziridinium organocatalysts demonstrate the ability of organocatalysts to activate phenolates for subsequent reactions. nih.gov Such a strategy could conceptually be adapted for a selective O-alkylation to form the ether linkage in the precursor. The Williamson ether synthesis itself, traditionally requiring strong bases, can be influenced by catalysts, and the development of an organocatalytic variant would align with green chemistry principles by avoiding harsh inorganic bases. francis-press.comorganic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is paramount in modern synthetic chemistry, aiming to reduce waste, minimize energy consumption, and utilize sustainable resources.

Solvent-Free Methodologies

A significant advancement in green synthesis is the implementation of solvent-free reaction conditions, which eliminates volatile organic compounds (VOCs) and simplifies product purification. The reduction of aldehydes to their corresponding alcohols using sodium borohydride (NaBH₄) has been successfully demonstrated under solvent-free conditions, often facilitated by mechanical energy (ball-milling) or sonication (ultrasound). sciforum.netugm.ac.id

One report details the efficient reduction of various aldehydes and ketones with NaBH₄ in a ball mill, achieving quantitative yields in as little as 10-15 minutes without any solvent. sciforum.net Another study demonstrated the reduction of aldehydes, including the structurally similar 4-ethoxy-3-methoxy benzaldehyde (B42025), using NaBH₄ and ultrasound irradiation, affording the corresponding alcohol in 94% yield. ugm.ac.id When the starting aldehyde is a solid, a minimal amount of a solvent like ethanol may be used to facilitate the reaction, though the goal remains to drastically reduce solvent volume. ugm.ac.id These methods are not only environmentally friendly but also offer advantages in terms of reaction speed and energy efficiency. sciforum.netugm.ac.id

Table 2: Solvent-Free Reduction of Aromatic Aldehydes with NaBH₄

SubstrateMethodTimeYieldReference
p-ChlorobenzaldehydeBall-milling10 min100% sciforum.net
VanillinBall-milling15 min100% sciforum.net
4-Ethoxy-3-methoxy benzaldehydeUltrasound-94% ugm.ac.id

Atom-Economy Considerations

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the desired final product. The synthesis of this compound via the reduction of 4-ethoxy-3-nitrobenzaldehyde with sodium borohydride (NaBH₄) serves as a practical case for this analysis.

The balanced chemical equation for this reduction is: 4 C₉H₉NO₄ + NaBH₄ + 4 H₂O → 4 C₉H₁₁NO₄ + NaB(OH)₄

Reactants: 4-ethoxy-3-nitrobenzaldehyde (Molar Mass: 195.17 g/mol ) and Sodium Borohydride (Molar Mass: 37.83 g/mol ).

Product: this compound (Molar Mass: 197.19 g/mol ).

The calculation for atom economy is: % Atom Economy = (Mass of desired product / Total mass of reactants) x 100

For this reaction, considering the stoichiometry: % Atom Economy = (4 * 197.19) / ( (4 * 195.17) + 37.83 ) * 100 ≈ 96.4%

While this appears to be a highly atom-economical addition reaction, this calculation does not account for the quenching and workup steps (with water) which generate sodium borate (B1201080) salts as byproducts. The use of stoichiometric reagents like NaBH₄ inherently limits the atom economy compared to catalytic processes where the reagent responsible for the transformation is used in substoichiometric amounts. Catalytic hydrogenation with H₂, where water is the only byproduct, would represent a more atom-economical approach.

Sustainable Reagent Utilization

The choice of reagents is critical for developing sustainable synthetic routes. In the synthesis of this compound, several strategies align with this principle.

The use of catalytic hydrogenation with H₂ gas is inherently sustainable, as hydrogen is an abundant element and water is the sole theoretical byproduct. nih.gov Employing catalysts made from earth-abundant metals like iron instead of precious metals (e.g., Pd, Pt, Au) improves the long-term sustainability and reduces the cost of the process. rsc.org

Furthermore, the catalysts themselves can be prepared using green methods. For example, modifying catalysts with thiols can improve selectivity and stability. cas.cn The use of NaBH₄, while not perfectly atom-economical, is often considered a greener choice than more hazardous and pyrophoric reducing agents like lithium aluminum hydride (LiAlH₄). sciforum.net Its effectiveness in solvent-free systems further enhances its sustainability profile. sciforum.netrsc.org Combining NaBH₄ with catalytic amounts of certain metal salts can also enhance its reducing power and selectivity, potentially lowering the required amount of the hydride reagent. researchgate.net

Chemical Reactivity and Derivatization Strategies of 4 Ethoxy 3 Nitrophenyl Methanol

Reactions Involving the Hydroxyl Group

The primary alcohol (hydroxymethyl group) in (4-Ethoxy-3-nitrophenyl)methanol is a key site for various derivatization reactions, including esterification, etherification, and oxidation.

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification and etherification, common reactions for alcohols.

Esterification: In the presence of an acid catalyst or through conversion to a more reactive acyl halide or anhydride, the alcohol can react with carboxylic acids to form esters. This reaction is fundamental in creating ester derivatives with varied properties. Alcohols are known to react with oxoacids and carboxylic acids to produce esters and water. nih.gov

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage. A patent describing the preparation of 3-ethoxy-4-decyloxy nitrobenzene (B124822) illustrates a similar etherification process where a hydroxyl group on a substituted nitrobenzene is reacted with an ethylating agent in the presence of a base. google.com

Table 1: Examples of Esterification and Etherification Reagents

Reaction Type Reagent Class Specific Example Product Type
Esterification Carboxylic Acid Acetic Acid Acetate (B1210297) Ester
Esterification Acyl Halide Acetyl Chloride Acetate Ester
Etherification Alkyl Halide Ethyl Bromide Diethyl Ether Derivative

Oxidation Reactions and Pathways to Carbonyl Compounds

The primary alcohol functional group of this compound can be oxidized to yield carbonyl compounds, specifically an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. evitachem.com

Oxidation to Aldehyde: The use of mild oxidizing agents, such as Pyridinium chlorochromate (PCC), allows for the selective oxidation of the primary alcohol to an aldehyde, yielding 4-ethoxy-3-nitrobenzaldehyde (B159400). learncbse.in This transformation is crucial for subsequent reactions that require an aldehyde functional group.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3), will oxidize the primary alcohol directly to a carboxylic acid, forming 4-ethoxy-3-nitrobenzoic acid.

Table 2: Oxidation Products of this compound

Oxidizing Agent Product Product Class
Pyridinium chlorochromate (PCC) 4-Ethoxy-3-nitrobenzaldehyde Aldehyde
Potassium permanganate (KMnO4) 4-Ethoxy-3-nitrobenzoic acid Carboxylic Acid

Reduction of the Alcohol Moiety

While the reduction of the nitro group is more common, the alcohol moiety can also be reduced, although this is a less typical transformation for this specific molecule. The synthesis of this compound itself often involves the reduction of the corresponding aldehyde, 4-ethoxy-3-nitrobenzaldehyde, using a reducing agent like sodium borohydride (B1222165). evitachem.com The reverse reaction, the reduction of the benzylic alcohol to a methyl group, is a more challenging transformation that would require specific and potent reducing conditions, often harsher than those needed for the nitro group reduction.

Transformations of the Nitro Group

The nitro group (-NO2) is a versatile functional group that significantly influences the reactivity of the aromatic ring and can be transformed into various other functionalities.

Reduction to Amino Derivatives

One of the most significant reactions of this compound is the reduction of the nitro group to an amine (-NH2), yielding (3-amino-4-ethoxyphenyl)methanol. evitachem.com This transformation is of great importance as it converts an electron-withdrawing group into a strongly electron-donating group, fundamentally altering the molecule's chemical properties. masterorganicchemistry.com Aromatic amines are key intermediates in the synthesis of dyes, pharmaceuticals, and other industrial chemicals. jsynthchem.com

Numerous methods exist for the reduction of aromatic nitro compounds. wikipedia.orgacs.org The choice of reagent is crucial for achieving high yields and selectivity, especially when other reducible functional groups are present.

Table 3: Reagents for the Reduction of Aromatic Nitro Groups

Method Reagent(s) Conditions Reference(s)
Catalytic Hydrogenation H2 gas with Pd, Pt, or Ni catalyst Varies masterorganicchemistry.comwikipedia.org
Metal in Acid Fe, Sn, or Zn with HCl Acidic masterorganicchemistry.com
Sulfide (B99878) Reduction Sodium sulfide (Na2S) or Sodium hydrosulfite (Na2S2O4) Aqueous wikipedia.org
Metal-Free Reduction Tetrahydroxydiboron (B2(OH)4) Water, room temperature organic-chemistry.org

The reduction proceeds through intermediate species such as nitroso and hydroxylamine (B1172632) compounds before forming the final aniline (B41778) derivative. acs.org

Advanced Nitro Group Manipulations

Beyond simple reduction to an amine, the nitro group can participate in more complex transformations, leveraging its strong electron-withdrawing nature.

The presence of the nitro group makes the aromatic ring electron-deficient, facilitating nucleophilic aromatic substitution reactions, although this is less common than in rings with multiple nitro groups. nih.gov The nitro group can also be involved in radical reactions, opening pathways to the formation of compounds like oximes and nitrones. rsc.org

In specific biological or synthetic contexts, the nitro group can act as a "masked electrophile." nih.gov For instance, after tautomerization to its nitronic acid form, the nitro group can become susceptible to attack by nucleophiles. nih.gov This reactivity has been explored in the context of covalent enzyme inhibition, where a nitroalkane reacts with a cysteine residue. nih.gov Such advanced manipulations highlight the synthetic potential of the nitro group beyond its role as a precursor to an amine. rsc.org

Electrophilic Aromatic Substitution Patterns on the Phenyl Ring

The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on the phenyl ring of this compound are governed by the electronic properties of the existing substituents: the ethoxy group (-OEt) and the nitro group (-NO₂). These groups exert opposing effects on the aromatic ring's electron density and direct incoming electrophiles to specific positions.

The ethoxy group is an activating group and an ortho, para-director. wikipedia.orgminia.edu.eg Its oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect), increasing the electron density of the ring and making it more susceptible to electrophilic attack. organicchemistrytutor.com This electron-donating effect is most pronounced at the positions ortho and para to the ethoxy group.

Conversely, the nitro group is a strongly deactivating group and a meta-director. msu.eduyoutube.com Due to the high electronegativity of the oxygen atoms, the nitro group withdraws electron density from the aromatic ring through both inductive (-I) and resonance (-M) effects. wikipedia.orgorganicchemistrytutor.com This withdrawal of electron density makes the ring less reactive towards electrophiles. msu.edu The deactivating effect is strongest at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most favorable site for electrophilic attack. youtube.com

In this compound, the two substituents are positioned meta to each other. The directing effects of these groups on an incoming electrophile are as follows:

The ethoxy group at position 4 directs incoming electrophiles to its ortho positions (positions 3 and 5) and its para position (position 1, which is already substituted).

The nitro group at position 3 directs incoming electrophiles to its meta positions (positions 1 and 5).

The directing effects of the substituents are summarized in the table below:

SubstituentPositionElectronic EffectDirecting Influence
Ethoxy (-OEt)4Activating (+M, -I)ortho, para
Nitro (-NO₂)3Deactivating (-M, -I)meta

When considering an electrophilic substitution reaction on this compound, the potential sites for substitution are positions 2, 5, and 6. The directing effects of the existing substituents converge on position 5, making it the most likely site for electrophilic attack. Position 2 is activated by the ethoxy group but deactivated by the nitro group. Position 6 is sterically hindered by the adjacent hydroxymethyl group. Therefore, electrophilic substitution is expected to occur predominantly at position 5.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for derivatives of this compound, particularly when a good leaving group is present on the aromatic ring. The feasibility of SNAr is significantly influenced by the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂), which activate the ring towards nucleophilic attack. wikipedia.orgchemistrysteps.com

The nitro group at the meta position relative to the ethoxy group in this compound plays a crucial role in activating the ring for SNAr. For an SNAr reaction to proceed efficiently, the electron-withdrawing group must be located ortho or para to the leaving group. chemistrysteps.comlibretexts.org This positioning allows for the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orgyoutube.com

In the context of this compound, if a leaving group were present at position 1, 2, or 5, the nitro group at position 3 would be ortho or para to it, thus facilitating nucleophilic attack. The ethoxy group, being an electron-donating group, would have a deactivating effect on SNAr.

The general mechanism for SNAr involves two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate (the Meisenheimer complex). chemistrysteps.com

Elimination of the leaving group: The leaving group departs, restoring the aromaticity of the ring. chemistrysteps.com

The table below outlines the activating and deactivating effects of the substituents on this compound in the context of SNAr.

SubstituentPositionElectronic Effect on SNAr
Ethoxy (-OEt)4Deactivating
Nitro (-NO₂)3Activating

It is important to note that without a suitable leaving group on the aromatic ring, this compound itself is unlikely to undergo SNAr. However, its derivatives, where the hydroxyl group or a ring hydrogen has been replaced by a good leaving group (e.g., a halide), could be valuable substrates for this type of transformation.

Rearrangement Reactions and Mechanistic Pathways

Derivatives of this compound have the potential to undergo rearrangement reactions, particularly those involving the nitro group or intermediates formed from its reduction. One notable example is the Bamberger rearrangement . scribd.comwikipedia.org This reaction involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to 4-aminophenols. wikipedia.org N-phenylhydroxylamines can be synthesized from the reduction of nitrobenzenes. scribd.comchemeurope.com

The reduction of the nitro group in this compound would yield the corresponding N-phenylhydroxylamine derivative. In the presence of a strong acid, this intermediate could then undergo a Bamberger-type rearrangement. The mechanism proceeds through the protonation of the hydroxylamine, followed by the loss of water to form a nitrenium ion intermediate, which is then attacked by water at the para position to yield the aminophenol. wikipedia.org

Another potential rearrangement involves the migration of the nitro group itself under acidic conditions. Studies on substituted nitrophenols have shown that they can rearrange in strong acids, such as trifluoromethanesulfonic acid, to give isomeric products. rsc.org For instance, o-nitrophenols have been observed to rearrange to give the product with the nitro group in the opposite ortho position. rsc.org The proposed mechanism involves the protonation of the ring at the carbon bearing the nitro group, followed by a rate-determining migration of the nitro group. rsc.org

The table below summarizes potential rearrangement reactions for derivatives of this compound.

Rearrangement ReactionStarting Material DerivativeKey IntermediateProduct Type
Bamberger RearrangementN-(4-ethoxy-3-hydroxymethylphenyl)hydroxylamineNitrenium ionAminophenol
Nitro Group MigrationThis compoundWheland intermediateIsomeric nitrophenol

These rearrangement reactions offer synthetic routes to novel substituted aromatic compounds that might be difficult to access through direct substitution methods.

Formation of Complex Scaffolds via Multi-Component Reactions

This compound and its derivatives can serve as valuable building blocks in multi-component reactions (MCRs) for the synthesis of complex molecular scaffolds. MCRs are one-pot processes where three or more reactants combine to form a product that incorporates the structural features of each starting material. mdpi.com

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The hydroxymethyl group of this compound can be oxidized to the corresponding aldehyde, 4-ethoxy-3-nitrobenzaldehyde. This aldehyde can then participate in a Passerini reaction.

The Ugi reaction is a four-component reaction that combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. researchgate.netnih.gov Similar to the Passerini reaction, the aldehyde derived from this compound can be a key component in the Ugi reaction.

The use of this compound derivatives in these MCRs allows for the rapid generation of diverse libraries of complex molecules with potential applications in medicinal chemistry and materials science. The nitro and ethoxy groups on the aromatic ring can be further functionalized to create even greater molecular diversity.

The table below illustrates the potential role of this compound derivatives in the Passerini and Ugi reactions.

Multi-Component ReactionDerivative of this compoundOther ReactantsProduct Scaffold
Passerini Reaction4-Ethoxy-3-nitrobenzaldehydeCarboxylic acid, Isocyanideα-Acyloxy amide
Ugi Reaction4-Ethoxy-3-nitrobenzaldehydeAmine, Carboxylic acid, IsocyanideBis-amide

The versatility of this compound and its derivatives in MCRs highlights their importance as scaffolds for the construction of complex and functionally rich molecules.

Advanced Spectroscopic and Analytical Methodologies for the Elucidation and Purity Assessment of 4 Ethoxy 3 Nitrophenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural verification of (4-ethoxy-3-nitrophenyl)methanol.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides characteristic signals for each type of proton in the molecule. The ethoxy group exhibits a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling with each other. The aromatic protons on the phenyl ring typically appear as distinct multiplets in the downfield region due to the electron-withdrawing effects of the nitro and ethoxy groups. The benzylic methylene protons (CH₂OH) and the hydroxyl proton (-OH) also produce characteristic signals. The chemical shifts (δ) are influenced by the solvent used, with deuterated chloroform (B151607) (CDCl₃) being a common choice. rsc.orgsigmaaldrich.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal. The carbons of the ethoxy group, the aromatic ring, and the benzylic methylene group all resonate at characteristic chemical shifts. The positions of the substituents on the aromatic ring can be confirmed by analyzing the chemical shifts of the aromatic carbons. For instance, the carbon atom attached to the nitro group is significantly deshielded and appears at a lower field. rsc.orgsigmaaldrich.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Ethoxy-CH₃ ~1.4 (triplet) ~15
Ethoxy-CH₂ ~4.1 (quartet) ~65
Ar-H ~7.0 - 8.0 (multiplets) ~110 - 155
CH₂OH ~4.7 (singlet/doublet) ~64
OH Variable -

Note: These are approximate values and can vary based on solvent and experimental conditions.

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are invaluable for unambiguously establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the ethoxy methyl and methylene protons, as well as between adjacent aromatic protons, confirming their connectivity. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule. For example, it would definitively link the ethoxy methylene protons to their corresponding carbon atom. youtube.comyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is useful for confirming the substitution pattern on the aromatic ring by observing spatial correlations between, for example, the ethoxy protons and an adjacent aromatic proton. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This allows for the determination of the elemental composition of this compound with high confidence, confirming its molecular formula. This is a critical step in verifying the identity of the synthesized compound.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the different functional groups. For this compound, expected fragmentation pathways could include the loss of the ethoxy group, the nitro group, or the hydroxymethyl group, providing further evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. evitachem.comresearchgate.netnist.gov The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

Key expected IR absorptions include:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically appearing around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C-O stretching vibrations for the ethoxy group and the alcohol.

C-H stretching vibrations for the aromatic and aliphatic protons.

Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

The presence and positions of these bands provide strong evidence for the presence of the key functional groups in the target molecule.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H Stretch 3200 - 3600 (broad)
Nitro (-NO₂) Asymmetric Stretch ~1520
Nitro (-NO₂) Symmetric Stretch ~1340
Ether (Ar-O-CH₂) C-O Stretch ~1250
Alcohol (C-OH) C-O Stretch ~1050
Aromatic Ring C=C Stretch 1600 - 1450
Alkyl C-H C-H Stretch 2850 - 3000
Aromatic C-H C-H Stretch 3000 - 3100

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a valuable tool for probing the electronic structure of this compound. The presence of the nitroaromatic chromophore—a benzene (B151609) ring substituted with a nitro group (a strong electron-withdrawing group) and an ethoxy group (an electron-donating group)—gives rise to characteristic electronic transitions when the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum.

The absorption spectrum is primarily characterized by π → π* transitions associated with the aromatic system and n → π* transitions involving the non-bonding electrons of the nitro group's oxygen atoms. The conjugation within the benzene ring, influenced by both the nitro and ethoxy substituents, dictates the specific wavelengths (λmax) of maximum absorbance. While specific spectral data for this compound is not widely published, its UV-Vis profile can be inferred from closely related nitroaromatic compounds.

For instance, nitroaromatic compounds generally exhibit strong absorbance in the UV region. iu.edu A study on various nitrophenols, which share the nitro- and hydroxyl- (or alkoxy-) substituted ring system, shows distinct absorption peaks in the blue-to-UV range. nih.gov The addition of multiple nitro groups can lead to a hypsochromic shift (blue shift) to shorter wavelengths. iu.edu Aromatic rings themselves are strong absorbers of UV light. chromforum.org Therefore, the analysis of this compound would be expected to show a complex absorption band pattern reflective of its substituted aromatic nature. The precise λmax would be influenced by solvent polarity, which can affect the energy levels of the electronic orbitals involved in the transitions.

Table 1: Expected UV-Visible Absorption Characteristics for this compound

Structural Feature Electronic Transition Type Expected Absorption Region
Substituted Benzene Ring π → π* Ultraviolet (UV)

Chromatographic Techniques for Purity Profiling and Separation

Chromatography is an indispensable set of techniques for assessing the purity of this compound, separating it from starting materials, by-products, and other impurities. The choice of chromatographic method depends on the volatility and polarity of the compound and the specific requirements of the analysis.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Given that nitrobenzyl alcohols can be analyzed by GC, this technique is applicable to this compound. nih.govnih.gov In GC, the compound is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column.

However, the analysis of nitroaromatic compounds by GC can sometimes be challenging. Underivatized nitrophenols and related compounds may interact with active sites in the injection port or on the column, which can lead to poor peak shape and reduced sensitivity. researchgate.net While this compound is an alcohol and not a more acidic phenol (B47542), its polarity and thermal stability must be considered. For related compounds like benzyl (B1604629) alcohol, GC methods have been developed using specific capillary columns to achieve good separation.

When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for both separation and identification. The mass spectrometer fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a molecular fingerprint. For the structurally similar 4-nitrobenzyl alcohol, GC-MS analysis reveals characteristic fragment ions that can be used for its identification. nih.gov A similar fragmentation pattern would be expected for this compound, allowing for its unambiguous identification in complex mixtures.

Table 2: Typical GC-MS Parameters for Analysis of Related Nitroaromatic Alcohols

Parameter Typical Condition Rationale
Column Capillary column (e.g., DB-5 type) Provides high-resolution separation for complex mixtures.
Carrier Gas Helium or Hydrogen Inert mobile phase for carrying analytes through the column. researchgate.net
Injection Mode Split/Splitless Allows for analysis of samples with varying concentrations.
Detector Mass Spectrometer (MS) Provides structural information based on mass fragmentation patterns.

| Derivatization | Optional (e.g., silylation) | May be used to improve volatility and reduce peak tailing. researchgate.net |

High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the purity assessment of this compound. It is particularly well-suited for non-volatile or thermally sensitive compounds. The synthesis of this compound is often monitored by HPLC to track the conversion of the starting aldehyde. evitachem.com

Reversed-phase HPLC (RP-HPLC) is the predominant mode used for this type of analysis. In RP-HPLC, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. The separation is based on the hydrophobic interactions of the analyte with the stationary phase. Methods for separating nitrophenols and nitrobenzyl alcohols are well-established and typically use a C18 column with a mobile phase consisting of a mixture of water (often buffered) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netsielc.comchromatographyonline.com Detection is commonly performed using a UV-Vis detector, set at a wavelength where the nitroaromatic chromophore absorbs strongly. nih.gov

For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (HPLC-MS). This allows for the determination of the molecular weight of the parent compound and its impurities, aiding in their identification. For Mass-Spec compatible methods, volatile buffers or acid modifiers like formic acid are used in the mobile phase. sielc.com

Table 3: Representative RP-HPLC Method for Purity Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with Acetonitrile/Methanol and Water (with formic or acetic acid for pH adjustment) researchgate.netsielc.com
Flow Rate ~1.0 mL/min nih.gov
Detector UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS)

| Detection Wavelength | Set at an absorption maximum of the nitroaromatic chromophore (e.g., ~260-300 nm) nih.govnih.gov |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively to monitor the progress of the synthesis of this compound. evitachem.com The synthesis typically involves the reduction of 4-ethoxy-3-nitrobenzaldehyde (B159400) to the corresponding alcohol.

The reaction progress is monitored by spotting small aliquots of the reaction mixture onto a TLC plate (typically silica (B1680970) gel, a polar stationary phase) over time. The plate is then developed in a suitable mobile phase, which is a solvent system of moderate polarity (e.g., a mixture of ethyl acetate (B1210297) and hexane). The separation occurs based on the differing polarities of the compounds. The starting material, an aldehyde, is less polar than the product, an alcohol, because the hydroxyl group of the alcohol can engage in stronger interactions (hydrogen bonding) with the polar silica gel.

As a result, the product, this compound, will travel a shorter distance up the plate compared to the starting material, 4-ethoxy-3-nitrobenzaldehyde. This difference in migration distance results in distinct spots with different Retention Factor (Rf) values. The reaction is considered complete when the spot corresponding to the starting material has disappeared, and a new spot corresponding to the product is prominent. rsc.org The spots are typically visualized under UV light, as the aromatic rings absorb UV radiation.

Table 4: Representative TLC Data for Monitoring the Synthesis of this compound

Compound Structure Polarity Expected Rf Value*
4-Ethoxy-3-nitrobenzaldehyde (Starting Material) Aromatic Aldehyde Less Polar Higher
This compound (Product) Aromatic Alcohol More Polar Lower

*On a normal-phase silica gel plate with a moderately polar eluent system (e.g., Ethyl Acetate/Hexane). The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Reaction Mechanism Studies and Transition State Calculations

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates.

1 Computational Elucidation of Reaction Pathways

For this compound, theoretical studies could explore various reactions. For instance, the oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid, or the reduction of the nitro group to an amine. A computational study would model the step-by-step transformation from reactant to product. This involves identifying all stable intermediates and, crucially, the transition states that connect them. Methods like relaxed surface scans or more sophisticated techniques like nudged elastic band (NEB) can be used to find an approximate reaction path, which is then refined. youtube.com

Computational and Theoretical Investigations of 4 Ethoxy 3 Nitrophenyl Methanol

2 Activation Energy Barriers and Reaction Kinetics

The transition state is a first-order saddle point on the potential energy surface—it is an energy maximum along the reaction coordinate but a minimum in all other directions. github.io Locating the precise geometry and energy of a transition state is a primary goal of reaction mechanism studies.

The energy difference between the reactants and the transition state is the activation energy barrier (Ea). A higher activation energy corresponds to a slower reaction rate, as fewer molecules will have sufficient energy to overcome the barrier. By calculating these barriers for different potential reaction pathways, chemists can predict which reaction is more likely to occur. For example, a study could determine the activation energy for the reduction of the nitro group and compare it to that of a competing side reaction, providing valuable insights for synthetic planning.

Intermolecular Interactions and Crystal Packing Analysis

The solid-state architecture and macroscopic properties of (4-Ethoxy-3-nitrophenyl)methanol are governed by a network of intermolecular forces. While a specific crystal structure determination for this exact compound is not publicly available, a detailed analysis of its functional groups—hydroxyl (-OH), nitro (-NO₂), ethoxy (-OCH₂CH₃), and the phenyl ring—allows for a robust prediction of its interactions and packing behavior in the solid state.

The most significant interaction is expected to be hydrogen bonding, facilitated by the hydroxyl group, which can act as both a hydrogen bond donor (H-donor) and acceptor. The oxygen atoms of the nitro group and the ethoxy group can also serve as hydrogen bond acceptors. This creates the potential for extensive hydrogen bond networks, linking molecules together and playing a dominant role in the crystal lattice's stability.

A crucial aspect of the molecular structure is the relative positioning of the substituents on the benzene (B151609) ring. The arrangement in this compound allows for competition between intramolecular and intermolecular hydrogen bonding. This phenomenon is well-documented in isomers of nitrophenol. learncbse.in For instance, o-nitrophenol, with adjacent -OH and -NO₂ groups, readily forms an internal, intramolecular hydrogen bond. quora.comquora.comdoubtnut.com This internal bonding satisfies the hydrogen bonding potential within the molecule, leading to weaker forces between molecules and, consequently, a lower boiling point and volatility. learncbse.inquora.com Conversely, p-nitrophenol, where the groups are distant, cannot form intramolecular hydrogen bonds and instead engages in strong intermolecular hydrogen bonding, creating associated molecular networks that require more energy to disrupt. quora.comdoubtnut.com

In this compound, the hydroxyl group is on a methylene (B1212753) spacer (-CH₂OH), which provides it with significant conformational flexibility. It could potentially form an intramolecular hydrogen bond with the adjacent nitro group, similar to o-nitrophenol, or it could preferentially form intermolecular bonds with neighboring molecules. The crystal packing would likely adopt a conformation that maximizes the stability from the sum of all interactions.

Beyond hydrogen bonding, other forces contribute to the crystal packing:

Dipole-Dipole Interactions: The nitro group is strongly electron-withdrawing, creating a significant dipole moment in the molecule. These dipoles will align in the crystal lattice to achieve an electrostatically favorable arrangement.

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking. In this arrangement, the electron-rich π systems of adjacent rings stack upon one another, often in a parallel-displaced or T-shaped manner, to contribute to the cohesive energy of the crystal.

The final crystal structure will be a delicate balance of these forces, aiming for the most thermodynamically stable packing arrangement.

Table of Predicted Intermolecular Interactions in this compound

Interaction TypeFunctional Groups InvolvedDescription
Hydrogen Bonding (Donor-Acceptor)-OH (donor); -OH, -NO₂, -O-(ethoxy) (acceptors)Strong, directional interactions that likely dominate the crystal packing, forming chains or sheets of molecules.
Dipole-Dipole Interactions-NO₂ group and overall molecular dipoleElectrostatic attraction between the permanent positive and negative ends of adjacent polar molecules.
π-π StackingPhenyl RingsNon-covalent interaction between aromatic rings, contributing to crystal lattice stability.
Van der Waals Forces (London Dispersion)Entire MoleculeWeak, non-specific attractions arising from temporary fluctuations in electron density.

QSAR/QSPR Foundations for Related Chemotypes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies central to modern chemistry and toxicology. mdpi.comsemanticscholar.org They are built on the principle that the biological activity or physical properties of a chemical are directly related to its molecular structure. For chemotypes related to this compound, such as nitroaromatic compounds, QSAR is a powerful tool for predicting toxicity and understanding mechanisms of action without extensive animal testing. nih.govmdpi.com

The foundation of any QSAR/QSPR model involves several key steps:

Data Set Compilation: A diverse set of structurally related compounds with experimentally measured biological activity (e.g., toxicity) or a physical property is gathered. For nitroaromatics, this could be a series of substituted nitrobenzenes tested for their inhibitory concentration against an organism like Tetrahymena pyriformis. nih.govnih.gov

Molecular Descriptor Calculation: The two- or three-dimensional structure of each molecule is used to calculate a wide array of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to build a mathematical equation that correlates a selection of the most relevant descriptors with the observed activity or property. nih.gov

Validation: The resulting model is rigorously validated to ensure its statistical significance, robustness, and predictive power, often using an external set of compounds not included in the model's development. mdpi.com

For nitroaromatic compounds, toxicity is often linked to factors like hydrophobicity, which governs the transport of the chemical to its site of action, and electrophilicity, which relates to its intrinsic reactivity. nih.gov QSAR studies on nitroaromatics frequently utilize descriptors that capture these characteristics. mdpi.com

Table of Common QSAR/QSPR Descriptors for Nitroaromatic Compounds

Descriptor ClassExample DescriptorSignificance for Nitroaromatics
HydrophobicityLogP (Octanol-Water Partition Coefficient)Represents the compound's ability to cross biological membranes and bioaccumulate.
ElectronicE-LUMO (Energy of the Lowest Unoccupied Molecular Orbital)Indicates the molecule's susceptibility to nucleophilic attack; a measure of electrophilicity. Lower values often correlate with higher reactivity and toxicity.
ElectronicDipole MomentQuantifies the polarity of the molecule, which influences its solubility and interactions with polar biological targets.
TopologicalConnectivity Indices (e.g., Chi indices)Describe the branching and connectivity of the molecular skeleton, relating to size and shape.
Quantum-ChemicalElectrophilicity Index (ω)A global reactivity index that measures the energy stabilization when the system acquires additional electronic charge.

By identifying which descriptors are most influential, QSAR models provide mechanistic insights into how structural features like the nitro group, its position, and other substituents drive the compound's activity.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can elucidate its conformational landscape, revealing the range of shapes it can adopt, the relative stability of these conformations, and the dynamics of transitions between them.

An MD simulation numerically solves Newton's equations of motion for a system of particles, resulting in a trajectory that describes how the positions and velocities of the atoms evolve. This provides a view of the molecule's dynamic behavior that is not apparent from a static structural model. The process for simulating a single molecule like this compound typically involves several stages.

First, a force field is chosen. A force field is a set of parameters and potential energy functions that describe the forces between bonded and non-bonded atoms in the system. Force fields like AMBER or CHARMM are commonly used for biomolecules and organic molecules. nih.govnih.gov The accuracy of the simulation is highly dependent on the quality of the force field parameters.

The simulation workflow generally proceeds as follows:

System Setup: An initial 3D structure of the molecule is generated. It is then placed in a simulation box, often solvated with explicit water molecules to mimic an aqueous environment.

Energy Minimization: The initial system is subjected to energy minimization to relax any steric clashes or unfavorable geometries, bringing the structure to a nearby local energy minimum. nih.gov

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to the desired level (e.g., NPT ensemble). This allows the system to reach thermal equilibrium.

Production Run: Once equilibrated, the simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory data (atomic coordinates, velocities, energies) are saved at regular intervals.

Table of a Typical Molecular Dynamics Simulation Workflow

StepPurposeCommon Tools/Methods
1. System PreparationDefine the molecular structure and simulation environment.Force Field (e.g., AMBER, CHARMM), Solvation in a water box (e.g., TIP3P).
2. Energy MinimizationRemove bad contacts and relax the initial structure.Steepest Descent and Conjugate Gradient algorithms. nih.gov
3. Equilibration (NVT/NPT)Bring the system to the target temperature and pressure.Thermostats (e.g., Langevin) and Barostats (e.g., Berendsen).
4. Production MDGenerate a trajectory of the molecule's dynamic behavior.Running the simulation for a defined time (ns to µs) under a chosen ensemble.
5. Trajectory AnalysisExtract conformational and thermodynamic information.Analysis of RMSD, RMSF, dihedral angles, hydrogen bonds, and potential energy surfaces.

Role of 4 Ethoxy 3 Nitrophenyl Methanol in Advanced Organic Synthesis

As a Versatile Building Block in Multi-Step Synthesis

The strategic placement of three distinct functional groups on the aromatic ring makes (4-ethoxy-3-nitrophenyl)methanol a highly versatile building block in organic synthesis. evitachem.com Chemists can selectively target each functional group to construct complex molecular architectures. The reactivity of nitro compounds, in general, is well-established, allowing for a wide array of transformations that are crucial in medicinal chemistry and materials science. frontiersin.org

The primary alcohol (-CH₂OH) can be oxidized to form the corresponding aldehyde or carboxylic acid. evitachem.com The nitro group (-NO₂) is readily reduced to an amine (-NH₂), which then opens up a vast number of subsequent reactions, such as diazotization, acylation, and alkylation. evitachem.com Furthermore, the ethoxy group (-OCH₂CH₃) can potentially be cleaved or modified under specific conditions. evitachem.com This multi-faceted reactivity allows for a stepwise and controlled elaboration of the molecule. evitachem.com

A typical synthesis of this compound involves the reduction of 4-ethoxy-3-nitrobenzaldehyde (B159400), using reducing agents like sodium borohydride (B1222165). evitachem.com

Table of Potential Synthetic Transformations:

Functional GroupReaction TypePotential Product
Hydroxymethyl (-CH₂OH)Oxidation(4-Ethoxy-3-nitrophenyl)formaldehyde or 4-Ethoxy-3-nitrobenzoic acid
Nitro (-NO₂)Reduction(4-Ethoxy-3-aminophenyl)methanol
Ethoxy (-OC₂H₅)Substitution (harsher conditions)(4-Hydroxy-3-nitrophenyl)methanol
Aromatic RingElectrophilic Aromatic SubstitutionFurther substituted phenyl derivatives

Precursor to Biologically Relevant Scaffolds

The utility of this compound extends to the synthesis of molecules with potential biological and pharmaceutical relevance. evitachem.comfrontiersin.org Nitroaromatic compounds are key intermediates in the preparation of many active pharmaceutical ingredients, and this particular building block is no exception. frontiersin.orgfrontiersin.org Research has indicated its potential use in developing compounds with antimicrobial and anticancer properties. evitachem.com

The reduction of the nitro group to an amine is a critical step, as the resulting aminophenol structure is a common motif in many biologically active compounds. For instance, N-(4-ethoxy-3-nitrophenyl)acetamide is a related compound used in chemical and toxicological studies. nih.gov

Synthetic Utility in Heterocyclic Compound Formation

Heterocyclic compounds are of paramount importance in medicinal chemistry. The functional groups of this compound provide a direct pathway to various heterocyclic systems. Following the reduction of the nitro group to an amine, the resulting ortho-amino benzyl (B1604629) alcohol derivative becomes an ideal precursor for cyclization reactions.

This intermediate can react with a variety of reagents to form fused heterocyclic rings. For example, reaction with phosgene (B1210022) or its equivalents could yield benzoxazinones, while reaction with aldehydes or ketones could lead to the formation of tetrahydroquinoline-type structures through reactions like the Povarov reaction. scielo.org.co The synthesis of diverse nitrogen-containing heterocycles from nitroaromatic precursors is a well-established and powerful strategy in drug discovery. frontiersin.org

Role in Natural Product Total Synthesis

While nitroalkanes and other nitro compounds are recognized as indispensable building blocks in the total synthesis of natural products, the specific use of this compound in a completed total synthesis is not widely documented in available literature. frontiersin.org However, its structural motifs are present in various natural products and their analogs, suggesting its potential as a key starting material or intermediate for future synthetic endeavors in this field.

Applications in Material Science Precursors

The unique electronic and structural properties of this compound make it a candidate for the development of new materials. evitachem.com The presence of the nitro group, a strong electron-withdrawing group, in conjugation with the electron-donating ethoxy group and the aromatic ring, can lead to interesting optical and electronic properties.

The molecular structure allows for the formation of hydrogen bonds and π–π stacking interactions, similar to those observed in the crystal structure of the related compound (4-nitrophenyl)methanol. nih.gov These non-covalent interactions are crucial for the self-assembly of molecules into ordered structures, which is a key principle in the design of functional organic materials. The hydroxyl group also provides a reactive handle to incorporate the molecule into polymer chains, potentially leading to functional polymers with specific properties.

Development of Novel Reagents and Ligands

The development of new reagents and ligands is essential for advancing chemical synthesis. This compound has potential as a scaffold for such development. The oxygen atoms of the hydroxymethyl group and the nitro group can act as coordination sites for metal ions.

This is exemplified by the closely related compound, (4-nitrophenyl)methanol, which has been shown to act as a ligand, coordinating to a Zinc(II) center through its alcohol oxygen. nih.gov By analogy, this compound could be used to synthesize new ligands for catalysis or metal-organic frameworks (MOFs). Modification of the core structure could lead to chiral ligands for asymmetric catalysis, a field of immense importance in modern organic synthesis. researchgate.net

Future Research Directions and Uncharted Territories for 4 Ethoxy 3 Nitrophenyl Methanol Chemistry

Exploration of Novel and Efficient Synthetic Routes

The conventional synthesis of (4-Ethoxy-3-nitrophenyl)methanol typically involves the reduction of 4-ethoxy-3-nitrobenzaldehyde (B159400). evitachem.com While effective, future research will likely focus on developing more efficient, greener, and cost-effective synthetic strategies.

One promising area is the exploration of biocatalysis . The use of enzymes, such as alcohol dehydrogenases, could offer highly selective and environmentally benign routes to this compound. Biocatalytic reductions often proceed under mild conditions and can exhibit high enantioselectivity, a crucial aspect for the synthesis of chiral derivatives.

Phase transfer catalysis (PTC) presents another avenue for improving the synthesis of precursors to this compound. google.comyoutube.comnih.govrsc.org Specifically, the etherification of 4-hydroxy-3-nitrobenzaldehyde (B41313) to form the ethoxy group could be significantly enhanced by PTC, which facilitates the reaction between reactants in different phases, often leading to higher yields and milder reaction conditions. google.comyoutube.com

Furthermore, the application of microwave-assisted synthesis could dramatically reduce reaction times and improve energy efficiency. Microwave irradiation can accelerate reaction rates by rapidly and uniformly heating the reaction mixture, potentially leading to cleaner reactions with fewer byproducts.

A comparative analysis of potential synthetic improvements is presented in the table below:

Synthetic ApproachPotential AdvantagesKey Research Focus
Biocatalysis High selectivity, mild conditions, environmentally friendly.Screening for suitable enzymes, optimization of reaction conditions (pH, temperature, co-factors).
Phase Transfer Catalysis Increased reaction rates, milder conditions, suitability for industrial scale-up.Development of novel and recyclable phase transfer catalysts, optimization of solvent systems.
Microwave-Assisted Synthesis Rapid reaction times, improved energy efficiency, potential for higher yields.Optimization of microwave parameters (power, temperature, time), development of suitable solvent systems for microwave heating.

Unveiling Undiscovered Reactivity Patterns

The reactivity of this compound is largely dictated by its three functional groups. While standard transformations like oxidation of the alcohol, reduction of the nitro group, and electrophilic aromatic substitution are known, there is a vast, underexplored landscape of reactivity waiting to be discovered. evitachem.com

Future research could focus on the photocatalytic reactions of this molecule. The nitroaromatic moiety suggests a potential for photo-induced transformations. rsc.orgresearchgate.netchemrxiv.orgacs.org Investigation into its behavior under various light conditions and in the presence of different photocatalysts could reveal novel reaction pathways, such as selective C-H functionalization or the formation of unique dimeric structures.

The exploration of its reactivity under radical conditions is another fertile ground for discovery. cardiff.ac.uk The generation of radicals at different positions on the molecule could lead to unexpected cyclization reactions or the formation of novel carbon-carbon and carbon-heteroatom bonds. Understanding the stability and reactivity of these radical intermediates will be key to harnessing their synthetic potential.

Integration into Flow Chemistry and Continuous Synthesis Methodologies

The paradigm of chemical manufacturing is shifting from traditional batch processes to more efficient, safer, and scalable continuous flow methodologies. The synthesis of this compound and its derivatives is well-suited for this transition.

The reduction of nitroaromatics, a key step in many synthetic sequences involving this compound, has been successfully demonstrated in continuous flow reactors. almacgroup.comnih.govmdpi.comsciopen.comnih.gov These systems offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, higher yields, and easier scale-up. Future work should focus on developing a fully integrated continuous process for the synthesis of this compound, potentially starting from readily available precursors.

The use of microreactor technology could further enhance the efficiency and safety of these processes. Microreactors provide excellent heat and mass transfer, which is particularly beneficial for highly exothermic reactions like nitrations or reductions.

Development of Advanced Catalytic Systems for its Transformations

Catalysis is at the heart of modern organic synthesis, and the development of advanced catalytic systems for the transformation of this compound is a critical area of future research.

For the chemoselective reduction of the nitro group, a reaction of paramount importance, research is moving beyond traditional catalysts like palladium on carbon. youtube.com The focus is now on supported metal nanocatalysts , such as gold, platinum, or ruthenium nanoparticles on various supports (e.g., TiO2, Fe2O3, graphene). nih.govbsb-muenchen.demdpi.com These catalysts can offer superior activity, selectivity, and recyclability. nih.govresearchgate.net The development of catalysts that can selectively reduce the nitro group in the presence of other reducible functionalities is a key challenge. rsc.orgstackexchange.com

Photocatalytic systems , as mentioned earlier, also hold immense promise. The design of novel photocatalysts that can be activated by visible light would represent a significant step towards more sustainable chemical transformations. taikangreactor.com

Catalytic SystemTransformationPotential Advantages
Supported Metal Nanocatalysts Chemoselective nitro reductionHigh activity, selectivity, and reusability; mild reaction conditions. nih.govbsb-muenchen.de
Organocatalysts Asymmetric transformationsMetal-free, environmentally benign, potential for high enantioselectivity.
Biocatalysts Selective oxidation/reductionHigh specificity, mild conditions, green approach.
Photocatalysts Various transformationsUse of light as a clean energy source, potential for novel reactivity. rsc.org

Synergistic Approaches Combining Synthetic and Computational Methods

The synergy between experimental and computational chemistry offers a powerful tool for accelerating discovery. rsc.org In the context of this compound, computational methods can provide deep insights into its electronic structure, reactivity, and spectroscopic properties. researchgate.netmdpi.comresearchgate.net

Density Functional Theory (DFT) calculations can be employed to predict the most likely sites for electrophilic or nucleophilic attack, to understand the mechanism of catalytic reactions, and to rationalize observed reactivity patterns. researchgate.netresearchgate.netchemmethod.com This predictive power can guide experimental work, saving time and resources by focusing on the most promising reaction conditions.

Future research should embrace a more integrated approach where computational studies are used to design experiments and to interpret their outcomes. This could involve:

Predicting reaction outcomes: Using computational models to predict the products of unknown reactions.

Designing novel catalysts: Employing computational screening to identify promising catalyst structures.

Understanding reaction mechanisms: Using computational tools to elucidate complex reaction pathways.

The study of nitrophenols and their electronic properties through computational and spectroscopic methods provides a strong foundation for this approach. mdpi.comrsc.org

Potential for Derivatization Towards Chemically Interesting Scaffolds

Perhaps the most exciting future direction for this compound chemistry lies in its potential as a building block for the synthesis of more complex and chemically interesting scaffolds. The strategic positioning of its functional groups allows for a wide range of derivatization reactions.

The amino group, readily obtained by reduction of the nitro group, can serve as a handle for the construction of various heterocyclic compounds . researchgate.netrsc.orgnih.govacs.org For example, it can be used in cyclization reactions to form quinolines, indoles, or benzodiazepines, which are common motifs in pharmaceuticals and other bioactive molecules.

Furthermore, the hydroxyl and ethoxy groups can be modified to introduce additional functionality or to tune the properties of the molecule. The molecule could also be a valuable participant in multicomponent reactions (MCRs) , where three or more reactants combine in a single step to form a complex product. nih.govmdpi.comfrontiersin.org This approach offers a rapid and efficient way to generate molecular diversity and to discover new compounds with interesting biological or material properties.

The derivatization of this compound could lead to the discovery of novel:

Pharmaceutical intermediates

Agrochemicals

Functional dyes and pigments

Materials with interesting optical or electronic properties

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.